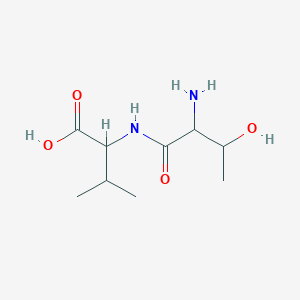
2'-Deoxyadenosine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine-13C2,15N is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of the nucleoside adenosine, where the carbon atoms at positions 2 and 8 of the adenine ring are replaced with carbon-13 isotopes, and the nitrogen atom at position 9 is replaced with a nitrogen-15 isotope. This labeling allows for detailed studies of metabolic pathways, molecular interactions, and mechanisms of action in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components. One common method involves the use of labeled precursors such as [13C]-formaldehyde and [15N]-ammonium chloride in a multi-step synthesis process . The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the efficient incorporation of the isotopes.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-13C2,15N involves large-scale synthesis using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the de novo synthesis of nucleosides . These strains are cultured in media containing labeled precursors, allowing for the efficient production of the labeled compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment.
化学反应分析
Types of Reactions: 2’-Deoxyadenosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyadenosine, a common biomarker of oxidative stress.
Reduction: Reduction reactions can convert the compound into its corresponding deoxyadenosine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-oxo-2’-deoxyadenosine.
Reduction: Deoxyadenosine analogs.
Substitution: Various substituted adenine derivatives.
科学研究应用
2’-Deoxyadenosine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic labeling experiments to trace the incorporation and turnover of nucleosides in DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs by studying the metabolism and mechanism of action of nucleoside analogs.
Industry: Applied in the quality control of pharmaceuticals and the development of diagnostic assays.
作用机制
The mechanism of action of 2’-Deoxyadenosine-13C2,15N involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function . The labeled isotopes allow for the precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets. The compound can inhibit enzymes such as adenosine deaminase, leading to the accumulation of toxic metabolites and the disruption of cellular processes .
相似化合物的比较
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt solution: Another isotope-labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-13C10,15N5:
Uniqueness: 2’-Deoxyadenosine-13C2,15N is unique due to its specific labeling pattern, which allows for targeted studies of the adenine and deoxyribose components. This specificity makes it particularly useful in studies of DNA damage and repair, as well as in the development of nucleoside-based therapeutics.
属性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
254.22 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+1,10+1,14+1 |
InChI 键 |
OLXZPDWKRNYJJZ-DLQNWUHYSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2[13CH]=[15N]C3=C(N=CN=[13C]32)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)



